

IHCH-7086 solubility in DMSO and other solvents

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Compound of Interest

Compound Name: IHCH-7086

Cat. No.: B15603477

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Application Notes and Protocols for IHCH-7086

For Researchers, Scientists, and Drug Development Professionals

Introduction

IHCH-7086 is a novel β -arrestin-biased agonist for the 5-HT_{2A} serotonin receptor, with a K_i of 12.59 nM.[1][2] Its unique mechanism of action, which preferentially activates the β -arrestin pathway over G-protein signaling, allows it to achieve antidepressant-like effects without inducing the hallucinogenic responses associated with other 5-HT_{2A} agonists.[1][3][4] This makes **IHCH-7086** a promising candidate for the development of new depression therapies.[4] Proper handling and solubilization of this compound are critical for accurate and reproducible experimental results. These application notes provide detailed information on the solubility of **IHCH-7086** in various solvents and protocols for its use in research settings.

Data Presentation: Solubility of IHCH-7086

The solubility of **IHCH-7086** has been determined in several common laboratory solvents and solvent systems. The following table summarizes the available quantitative data for easy comparison. It is important to note that for in vitro studies, freshly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1] For dissolution, the use of ultrasonication may be necessary.[1][2]

Solvent/Solvent System	Concentration	Notes	Reference
In Vitro			
DMSO	100 mg/mL (264.89 mM)	Requires sonication. Use of newly opened DMSO is recommended as the compound is hygroscopic.	[1][2]
In Vivo			
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (6.62 mM)	A clear solution is obtained.	[1][2]
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (6.62 mM)	A clear solution is obtained.	[1][2]

Experimental Protocols

Protocol 1: Preparation of IHCH-7086 Stock Solution for In Vitro Assays

This protocol describes the preparation of a high-concentration stock solution of **IHCH-7086** in DMSO, suitable for dilution into aqueous buffers for in vitro experiments.

Materials:

- **IHCH-7086**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Vortex mixer
- Ultrasonic bath
- Sterile microcentrifuge tubes or vials

Procedure:

- Weigh the desired amount of **IHCH-7086** in a sterile microcentrifuge tube or vial.
- Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 100 mg/mL stock, add 10 μ L of DMSO for every 1 mg of **IHCH-7086**).
- Vortex the mixture thoroughly for 1-2 minutes.
- If the compound is not fully dissolved, place the tube in an ultrasonic bath and sonicate until the solution is clear. Gentle heating may also aid dissolution.^[1]
- Once fully dissolved, the stock solution can be stored at -20°C for up to one month or at -80°C for up to six months.^{[1][2]}

Protocol 2: General Method for Determining Aqueous Solubility (Shake-Flask Method)

This protocol provides a general procedure for determining the thermodynamic solubility of a compound like **IHCH-7086** in an aqueous buffer, adapted from the widely recognized shake-flask method.

Materials:

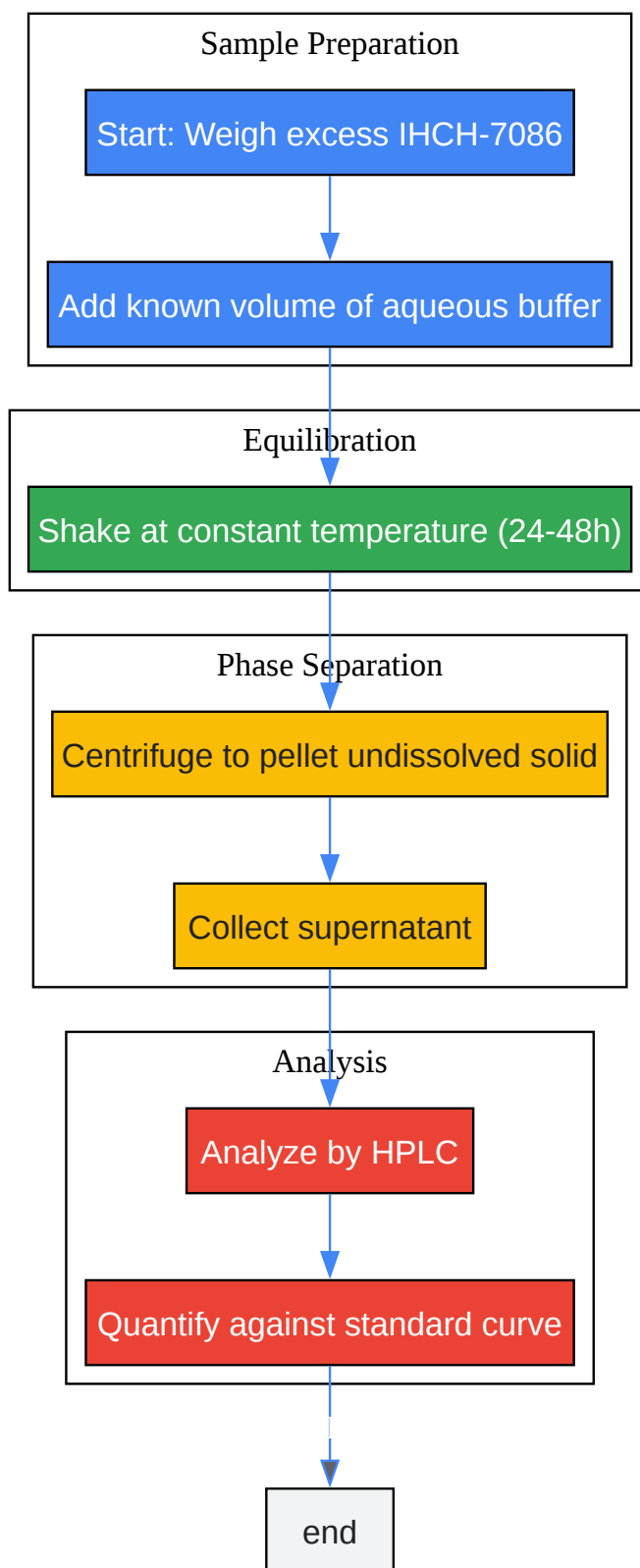
- **IHCH-7086**
- Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
- Vials with screw caps
- Orbital shaker or rotator
- Centrifuge
- HPLC system with a suitable column and detector
- Analytical balance

Procedure:

- Add an excess amount of **IHCH-7086** to a vial containing a known volume of the aqueous buffer. The excess solid should be visible to ensure that a saturated solution is achieved.
- Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
- Shake the vials for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours).
- After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
- Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. It may be necessary to filter the supernatant using a syringe filter compatible with the solvent.
- Prepare a series of standard solutions of **IHCH-7086** of known concentrations in the same buffer.
- Analyze the standard solutions and the supernatant from the solubility experiment by HPLC to determine the concentration of the dissolved **IHCH-7086**.
- The concentration of **IHCH-7086** in the supernatant represents its solubility in the tested aqueous buffer under the specified conditions.

Mandatory Visualizations

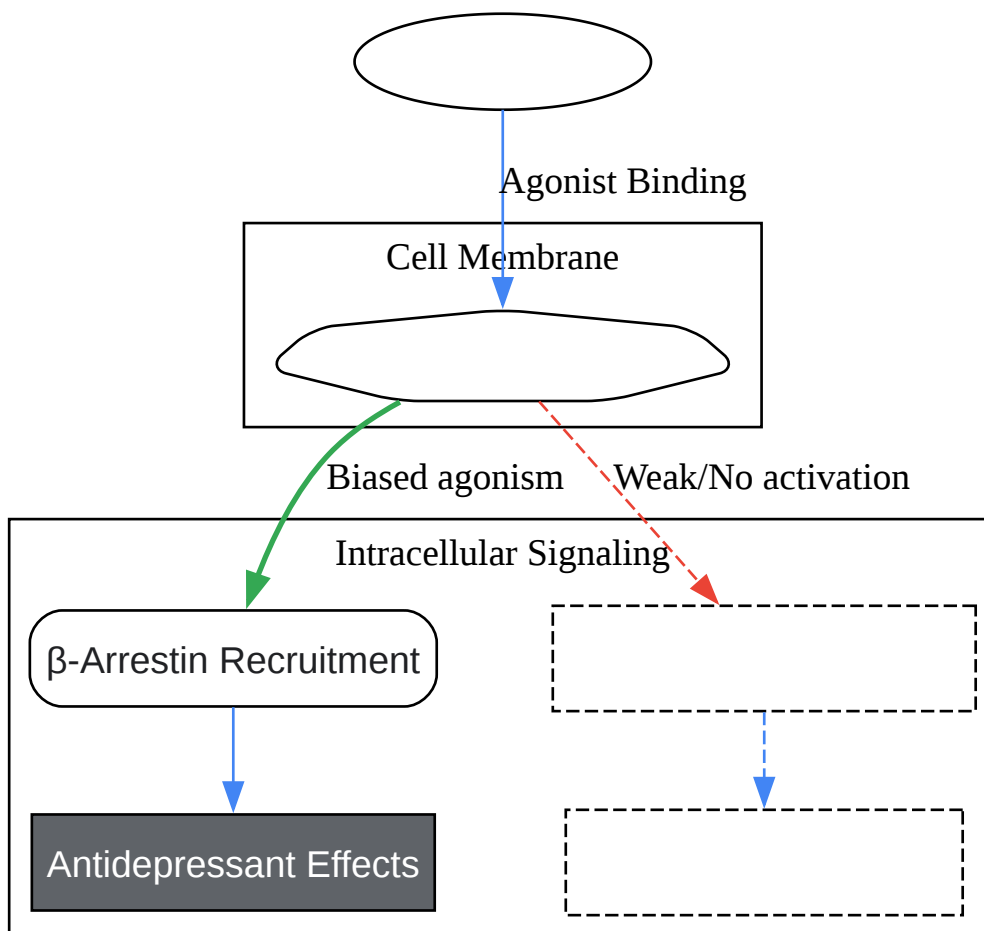
Experimental Workflow for Solubility Determination



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Caption: Workflow for determining the aqueous solubility of **IHCH-7086**.

Signaling Pathway of IHCH-7086



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Caption: Biased agonism of **IHCH-7086** at the 5-HT2A receptor.

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